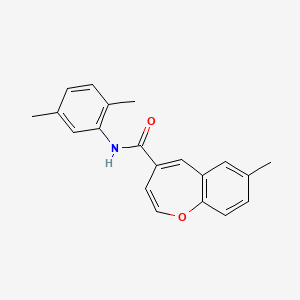![molecular formula C21H23N3O3 B11316415 N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11316415.png)
N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(4-tert-butylphényl)-1,2,4-oxadiazol-3-yl]-2-(4-méthylphénoxy)acétamide est un composé organique complexe appartenant à la classe des oxadiazoles. Les oxadiazoles sont des composés hétérocycliques contenant un atome d'oxygène et deux atomes d'azote dans un cycle à cinq chaînons.
Méthodes De Préparation
La synthèse du N-[5-(4-tert-butylphényl)-1,2,4-oxadiazol-3-yl]-2-(4-méthylphénoxy)acétamide implique plusieurs étapes. Une méthode courante comprend la réaction de la 4-tert-butylbenzhydrazide avec le dichlorure de 5-nitroisophtaloyle en présence d'un solvant comme le chloroforme. Le mélange réactionnel est porté à reflux pendant plusieurs heures, suivi de l'ajout d'oxychlorure de phosphore (POCl3) pour compléter le processus de cyclisation . Le produit obtenu est ensuite purifié par recristallisation ou par d'autres méthodes appropriées.
Analyse Des Réactions Chimiques
N-[5-(4-tert-butylphényl)-1,2,4-oxadiazol-3-yl]-2-(4-méthylphénoxy)acétamide subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation d'oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium, conduisant à la formation d'amines ou d'autres produits réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où des groupes fonctionnels sont remplacés par d'autres nucléophiles dans des conditions appropriées.
Les réactifs couramment utilisés dans ces réactions comprennent le soufre, le sulfure de sodium, la pyridine et le chloroforme . Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de la recherche scientifique
N-[5-(4-tert-butylphényl)-1,2,4-oxadiazol-3-yl]-2-(4-méthylphénoxy)acétamide a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules et de matériaux plus complexes.
Médecine : Il est exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et antimicrobiennes.
Mécanisme d'action
Le mécanisme d'action du N-[5-(4-tert-butylphényl)-1,2,4-oxadiazol-3-yl]-2-(4-méthylphénoxy)acétamide implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à certaines enzymes ou à certains récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les cibles et les voies moléculaires exactes dépendent de l'application et du contexte spécifiques dans lesquels le composé est utilisé.
Applications De Recherche Scientifique
N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mécanisme D'action
The mechanism of action of N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
N-[5-(4-tert-butylphényl)-1,2,4-oxadiazol-3-yl]-2-(4-méthylphénoxy)acétamide peut être comparé à d'autres composés similaires, tels que :
2-(4-tert-butylphényl)-5-(4-biphénylyl)-1,3,4-oxadiazole : Connu pour son utilisation dans les OLED et en tant que molécule fluorescente.
3,5-Bis[5-(4-tert-butylphényl)-1,3,4-oxadiazol-2-yl]nitrobenzène : Utilisé dans la synthèse de divers composés organiques et matériaux.
La particularité du N-[5-(4-tert-butylphényl)-1,2,4-oxadiazol-3-yl]-2-(4-méthylphénoxy)acétamide réside dans ses caractéristiques structurelles spécifiques et dans la diversité des applications qu'il offre.
Propriétés
Formule moléculaire |
C21H23N3O3 |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
N-[5-(4-tert-butylphenyl)-1,2,4-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H23N3O3/c1-14-5-11-17(12-6-14)26-13-18(25)22-20-23-19(27-24-20)15-7-9-16(10-8-15)21(2,3)4/h5-12H,13H2,1-4H3,(H,22,24,25) |
Clé InChI |
JDSGDGSBLUSXBD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OCC(=O)NC2=NOC(=N2)C3=CC=C(C=C3)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-chloro-3-methylphenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11316335.png)
![4-oxo-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-4H-chromene-2-carboxamide](/img/structure/B11316337.png)
![4-[3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-4-ethylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11316344.png)
![1-cyclopentyl-4-[(4-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11316352.png)
![N-(4-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B11316362.png)
![4-[4-ethyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11316371.png)
![2-{[4-(4-Chlorophenyl)-5-cyano-6-oxo-1,6-dihydropyrimidin-2-YL]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B11316384.png)
![2-(4-tert-butylphenyl)-7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316387.png)
![2-ethoxy-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11316395.png)
![2-(4-tert-butylphenyl)-8,9-dimethyl-7-(6-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11316399.png)

![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-6-chloro-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11316408.png)
![5-(4-bromophenyl)-N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316409.png)
![5-(4-chlorophenyl)-N-[2-(furan-2-yl)-2-(piperidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11316413.png)
